molecular formula C8H8BrN3 B1383090 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1956386-61-0

5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1383090
CAS No.: 1956386-61-0
M. Wt: 226.07 g/mol
InChI Key: JNMFVBHDIVJVFX-UHFFFAOYSA-N
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Description

5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 1956386-61-0) is a brominated heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core with a molecular formula of C₈H₈BrN₃ and a molecular weight of 226.07 g/mol . The compound is substituted with methyl groups at the 1 and 7 positions, which enhances its lipophilicity compared to non-methylated analogs . The bromine atom at the 5-position introduces significant electronic effects, making this scaffold an excellent candidate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in medicinal chemistry and materials science for the introduction of diverse functional groups . This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of heterocycles known for their close structural similitude to purine bases adenine and guanine, which underlies their broad interactions with biological targets . Over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described, highlighting their significance in research . These scaffolds are recognized for their substantial pharmacological potential, including applications as anticancer, antiviral, antifungal, and anti-inflammatory agents, and are frequently used as inhibitors for a wide range of kinases . The presence of the bromine atom allows for further vectorial functionalization, emulating hit-to-lead optimization pathways in Fragment-Based Drug Discovery (FBDD) . The product is intended for research applications only and is not approved for human or veterinary diagnostics or therapies .

Properties

IUPAC Name

5-bromo-1,7-dimethylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-7(9)11-6-4-10-12(2)8(5)6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMFVBHDIVJVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1N(N=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Medicinal Chemistry Applications of Pyrazolo[4,3-b]pyridine Scaffolds

[1][2][3][4][5][6][7][8][9]

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold represents a privileged yet under-utilized heterocyclic system in modern drug discovery. Structurally distinct from its more common isomer, pyrazolo[3,4-b]pyridine (7-azaindazole), the [4,3-b] isomer offers unique vectors for substitution and physicochemical properties that make it an ideal bioisostere for indole, purine, and azaindole cores.

This guide explores the medicinal chemistry utility of the pyrazolo[4,3-b]pyridine scaffold, focusing on its application in overcoming metabolic liabilities of electron-rich precursors, its role in kinase inhibition (c-Met, ALK5, FGFR), and recent breakthroughs in small-molecule immuno-oncology (PD-1/PD-L1 blockade).

Structural Rationale & Physicochemical Properties[2][4][9][10]

Scaffold Architecture

The pyrazolo[4,3-b]pyridine system consists of a pyrazole ring fused to a pyridine ring.[1] Unlike the [3,4-b] isomer, the pyridine nitrogen in the [4,3-b] system is located at position 4 relative to the fusion, creating a specific electronic distribution.

  • Hydrogen Bonding: The N1 and N2 positions of the pyrazole serve as H-bond donor/acceptors, while the pyridine nitrogen (N4) provides an additional acceptor site, often crucial for hinge-binding in kinases.

  • Metabolic Stability: A primary driver for adopting this scaffold is "scaffold hopping" from electron-rich systems like pyrrolo[3,2-b]pyridines (4-azaindoles). The [4,3-b] core is less susceptible to oxidative metabolism (e.g., hydroxylation) compared to the electron-rich pyrrole ring of azaindoles.

Isomer Distinction

It is critical to distinguish the [4,3-b] isomer from its congeners:

  • Pyrazolo[3,4-b]pyridine: (7-azaindazole isomer) – Most common.

  • Pyrazolo[4,3-b]pyridine: (4-azaindazole isomer) – Subject of this guide.[1]

Caption: Structural relationship and key advantages of the pyrazolo[4,3-b]pyridine scaffold.

Synthetic Methodologies

Access to the pyrazolo[4,3-b]pyridine core has historically been challenging, but recent "one-pot" cascade reactions have improved efficiency.

The Modified Japp-Klingemann Route

The most robust method for generating functionalized [4,3-b] cores involves the reaction of 2-chloro-3-nitropyridines. This route allows for the introduction of electron-withdrawing groups and diverse substituents.

Protocol Summary:

  • SNAr: 2-Chloro-3-nitropyridine reacts with a keto ester enolate.

  • Azo-Coupling: Reaction with an arenediazonium salt (Japp-Klingemann).

  • Cyclization: Reductive cyclization or direct nucleophilic attack to form the pyrazole ring.

Caption: The modified Japp-Klingemann synthetic route for accessing pyrazolo[4,3-b]pyridines.

Therapeutic Applications

Kinase Inhibition

The scaffold functions as a robust ATP-competitive inhibitor.

c-Met Inhibition (The Shen Series)
  • Context: Aberrant c-Met activity drives tumor metastasis. Early inhibitors based on 4-azaindoles (pyrrolo[3,2-b]pyridine) suffered from rapid metabolic clearance due to oxidation of the electron-rich pyrrole ring.[1]

  • Solution: Shen et al. replaced the 4-azaindole with pyrazolo[4,3-b]pyridine .[1]

  • Outcome: The [4,3-b] core retained the critical U-shaped binding conformation (H-bond to Met1160,

    
    -stacking with Tyr1230) but significantly reduced intrinsic clearance by eliminating the metabolic hotspot.[1]
    
  • Key Compound: 1-sulfonyl-pyrazolo[4,3-b]pyridine derivatives.[1]

ALK5 (TGF-

Type I Receptor)
  • Context: ALK5 inhibition is a strategy for fibrosis and cancer. Quinoline-based inhibitors often face poor pharmacokinetic (PK) profiles.

  • Application: Scaffold morphing of quinoline hits to pyrazolo[4,3-b]pyridines improved solubility and the ADME profile while maintaining potency against the kinase domain.

Immuno-Oncology: PD-1/PD-L1 Inhibitors

Small-molecule inhibitors of the PD-1/PD-L1 interaction are highly sought to replace monoclonal antibodies.[2]

  • Discovery: 1-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed using a ring-fusion strategy.[2]

  • Mechanism: These compounds induce PD-L1 dimerization, occluding the PD-1 binding surface.

  • Potency: Lead compound D38 demonstrated an IC

    
     of 9.6 nM in HTRF assays, proving that this scaffold can effectively disrupt large protein-protein interactions (PPIs).
    
Quantitative Activity Data
TargetCompound IDScaffold RoleActivity (IC

/K

)
Key Outcome
c-Met Cmpd 35 (Shen)Bioisostere< 10 nMImproved metabolic stability vs azaindole
PD-1/PD-L1 D38Core Scaffold9.6 nMPotent PPI inhibition; induced dimerization
ALK5 Pyrazolo-seriesScaffold Morph< 50 nMEnhanced ADME/Solubility vs Quinoline
FGFR1 Cmpd 4Hinge Binder~10

M
Serendipitous hit; starting point for optimization

Case Study: Optimization of c-Met Inhibitors

This case study illustrates the "Metabolic Switch" strategy using the pyrazolo[4,3-b]pyridine scaffold.

Problem: A potent 4-azaindole c-Met inhibitor showed high intrinsic clearance (

1Hypothesis:Result:

Caption: SAR logic applied in the transition from azaindole to pyrazolo[4,3-b]pyridine for c-Met inhibitors.

Experimental Protocol: General Synthesis via Japp-Klingemann

Objective: Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • NaH (2.5 eq) or KOtBu

  • Aniline derivative (for diazonium salt)

  • NaNO

    
    /HCl (for diazotization)
    

Step-by-Step Methodology:

  • Enolate Formation: Suspend NaH in dry THF at 0°C. Add ethyl acetoacetate dropwise. Stir for 30 min.

  • SNAr Reaction: Add 2-chloro-3-nitropyridine to the enolate solution. Heat to reflux for 2–4 hours until TLC confirms consumption of the pyridine.

  • Diazotization: In a separate vessel, dissolve the aniline derivative in HCl/H

    
    O at 0°C. Add NaNO
    
    
    (aq) dropwise to generate the diazonium salt.
  • Japp-Klingemann Coupling: Cool the SNAr product mixture to 0°C. Buffer with NaOAc. Slowly add the diazonium salt solution. The azo-intermediate will form (often a colored precipitate).

  • Cyclization: Treat the azo-intermediate with a base (e.g., Et

    
    N or K
    
    
    CO
    
    
    ) in ethanol under reflux. The intramolecular attack displaces the nitro group (or involves the nitro group in a redox cyclization depending on specific conditions) to close the pyrazole ring.
  • Purification: Concentrate the solvent and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation:

  • 1H NMR: Look for the disappearance of the pyridine C2-H signal and the appearance of the pyrazole core signals.

  • LC-MS: Confirm [M+H]+ corresponding to the cyclized product.

References

  • Shen, Y., et al. (2015). Discovery of 1-sulfonyl-pyrazolo[4,3-b]pyridines as potent and selective c-Met inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[3][4] Link

  • Sabat, M., et al. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors.[4][5] Bioorganic & Medicinal Chemistry Letters.[3][4] Link

  • Liu, C., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry.[3][4][6][7] Link

  • Luo, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (Discusses the pyrazolo[4,3-b]pyridine starting point).[8][9][10][11][1][12][13][7][14][15][16][17] Link

  • Taran, S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences.[14] Link

Solubility profile of 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine in DMSO Document Type: Technical Application Guide Audience: Medicinal Chemists, HTS Screeners, and DMPK Scientists[1][2][3][4]

Executive Summary: Compound Identity & Solubility Context

5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1956386-61-0) is a functionalized heteroaromatic scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and pharmacological probes.[1][2][4] Its physicochemical behavior is dominated by the planar pyrazolo[4,3-b]pyridine core, modified by a lipophilic bromine atom and two methyl groups.[3][4]

This guide defines the solubility profile of this specific derivative in Dimethyl Sulfoxide (DMSO), the universal solvent for stock solution management in drug discovery.[3][4]

Property Data
CAS Number 1956386-61-0
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.08 g/mol
Predicted LogP ~2.5 – 3.0 (Lipophilic)
DMSO Solubility Class High (>50 mM expected)
Aqueous Solubility Low (High risk of precipitation upon dilution)

Structural Analysis & Physicochemical Prediction

To understand the solubility behavior of this compound, we must analyze its Structure-Property Relationships (SPR).[3][4]

  • Scaffold (Pyrazolo[4,3-b]pyridine): A planar, electron-deficient heteroaromatic system.[3][4] The core itself has moderate polarity due to the pyridine nitrogen and pyrazole ring.[4]

  • 1-Methyl Substitution: This is a critical modification.[1][2][4] Unlike the parent 1H-pyrazolo[4,3-b]pyridine, the 1-methyl derivative lacks a Hydrogen Bond Donor (HBD).[1][3][4] This increases solubility in aprotic solvents (like DMSO) by reducing strong intermolecular hydrogen bonding in the crystal lattice, while simultaneously decreasing water solubility.[3][4]

  • 7-Methyl Substitution: Adds steric bulk and lipophilicity, further driving the compound toward organic solubility.[3][4]

  • 5-Bromo Substituent: A heavy, lipophilic halogen that enhances hydrophobic interactions.[1][3][4]

Theoretical Solubility Conclusion: The combination of N-methylation and bromination disrupts the crystal lattice energy relative to the unsubstituted parent, likely resulting in excellent solubility in DMSO (typically reaching 100 mM).[3][4] However, the lack of H-bond donors and increased lipophilicity creates a high liability for precipitation when DMSO stocks are diluted into aqueous buffers (e.g., PBS or media).[3][4]

Experimental Protocol: Solubility Determination

Do not rely on theoretical values for critical assays. Use this self-validating tiered protocol to determine the exact solubility limit (Kinetic and Thermodynamic) in your specific lab environment.

Tier 1: Visual Solubility Limit (The "Stock Check")

Purpose: To validate if a standard 10 mM or 100 mM stock can be prepared.[3]

  • Weighing: Weigh approximately 2.26 mg of compound into a clear glass HPLC vial or 1.5 mL Eppendorf tube.

  • Solvent Addition: Add 100 µL of anhydrous DMSO (Grade: ≥99.9%, Water <0.1%).

    • Target Concentration: 22.6 mg/mL (~100 mM).[3][4]

  • Agitation: Vortex vigorously for 60 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mM.[4] Proceed to use.

    • Turbid/Particulates: Sonicate at 37°C for 5 minutes. If still turbid, add DMSO in 100 µL increments until clear.[3][4]

Tier 2: Thermodynamic Solubility Profiling (HPLC-UV)

Purpose: To determine the absolute saturation point.[1][2]

  • Saturation: Add excess solid compound (~10 mg) to 200 µL DMSO to create a slurry.

  • Equilibration: Shake at 25°C for 24 hours (Thermomixer at 600 rpm).

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Dilute 5 µL of supernatant into 995 µL Acetonitrile (NOT water, to avoid crashing).

    • Inject onto HPLC-UV (254 nm).[1][2][4]

    • Compare peak area against a standard curve prepared from a known low-concentration standard.[1][2][4]

Critical Workflow: Stock Management & Aqueous Dilution

The most common failure mode with this compound is not dissolving it in DMSO, but keeping it dissolved during biological assay preparation.[3][4]

The "Crash" Phenomenon

Because 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine is lipophilic (LogP > 2.5), diluting a DMSO stock >1:100 into water can cause immediate micro-precipitation.[1][2][4]

Mitigation Strategy:

  • Intermediate Dilution: Never dilute directly from 100% DMSO to 100% Aqueous buffer.[4] Use an intermediate step (e.g., dilute to 10% DMSO in buffer first) if possible.[3][4]

  • Serial Dilution: Perform serial dilutions in 100% DMSO first, then transfer a small volume to the aqueous assay plate.[3][4] This ensures the final DMSO concentration is constant and low (e.g., 0.5%).[3][4]

Workflow Diagram: Decision Matrix

SolubilityWorkflow Start Start: Solid Compound (CAS 1956386-61-0) Weigh Weigh ~2.3 mg Start->Weigh AddDMSO Add 100 µL Anhydrous DMSO (Target: 100 mM) Weigh->AddDMSO Vortex Vortex & Sonicate (5 min) AddDMSO->Vortex Check Visual Inspection Vortex->Check Vortex->Check Clear Solution is CLEAR Check->Clear Dissolved Turbid Solution is TURBID Check->Turbid Undissolved StockReady Stock Ready Store at -20°C Clear->StockReady Dilute Add DMSO (+100 µL steps) Recalculate Conc. Turbid->Dilute Dilute->Vortex AssayPrep Assay Preparation (Aqueous Dilution) StockReady->AssayPrep CrashCheck Check for Precipitation (Nephelometry/Microscopy) AssayPrep->CrashCheck ValidAssay Valid Assay Condition CrashCheck->ValidAssay Clear InvalidAssay Precipitation Detected (False Neg/Pos Risk) CrashCheck->InvalidAssay Cloudy

Figure 1: Decision matrix for solubility validation and assay preparation. Note the critical checkpoint at the aqueous dilution stage.

Storage & Stability Best Practices

DMSO is hygroscopic; it absorbs water from the atmosphere.[4] Water uptake reduces the solubility of lipophilic compounds like 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine, causing "mystery precipitation" in stored tubes.[1][2][4]

Parameter Recommendation Reasoning
Storage Temp -20°C or -80°CPrevents chemical degradation.[1][2][4] Note: DMSO freezes at 19°C.
Vial Type Amber Glass or Polypropylene (PP)Protects from light (bromo-compounds can be light-sensitive).[1][2]
Freeze/Thaw Max 5 cyclesRepeated freezing causes water condensation inside the tube.[4]
Sealing Parafilm or O-ring capsEssential to prevent hygroscopic water absorption.[1][2][4]
Thawing 37°C Water BathEnsure complete re-dissolution.[4] Solids may pellet at the bottom during freezing.[4]

References

  • Compound Identity: 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 1956386-61-0).[1][2][4][5][6][7] MolCore Product Catalog. Link

  • Compound Identity: 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine. BLD Pharm Product Listing. Link

  • Methodology: Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO. BenchChem Technical Guides. Link[3]

  • Scaffold Properties:Pyrazolo[4,3-b]pyridines: Synthesis and Biological Application.

Sources

Technical Guide: 5-Bromo-Substituted Pyrazolopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The pyrazolopyridine scaffold represents a privileged structure in medicinal chemistry, widely utilized as a bioisostere of the indole or adenine ring systems. Among its isomeric forms, pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine are the most chemically and pharmacologically significant.

The 5-bromo-substituted derivatives of these scaffolds are not merely end-products but are critical "lynchpin" intermediates. The bromine atom at the C5 position serves as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of structure-activity relationship (SAR) libraries.

Structural Isomerism and Numbering

Correct IUPAC numbering is vital for distinguishing the reactivity profiles of these isomers.

ScaffoldStructure Description5-Position EnvironmentKey Reactivity Feature
Pyrazolo[1,5-a]pyridine Bridgehead nitrogen at N1. Pyridine ring carbons are 4, 5, 6, 7.C5 is para to the bridgehead nitrogen.C3 is nucleophilic (EAS active); C5 is electrophilic (Pd-coupling active).
Pyrazolo[3,4-b]pyridine Pyridine nitrogen at N7. Pyrazole nitrogens at N1/N2.C5 is on the pyridine ring, meta to N7.Mimics the adenine core of ATP; highly relevant for kinase inhibition.

Synthetic Architectures: Accessing the 5-Bromo Core

The "De Novo" Necessity

Expert Insight: A common pitfall for junior chemists is attempting to access 5-bromo-pyrazolopyridines via direct bromination of the parent heterocycle.

  • The Problem: Electrophilic aromatic substitution (EAS) on pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine occurs preferentially at the electron-rich C3 position (pyrazole ring), not the electron-deficient pyridine ring.

  • The Solution: The 5-bromo substituent must be installed prior to ring closure or via directed lithiation strategies. The most robust route is de novo synthesis using pre-brominated pyridine precursors.

Protocol A: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

This protocol utilizes a hydrazine-mediated cyclization of a fluorinated pyridine precursor. It is favored for its scalability and high regiocontrol.

  • Precursor: 5-bromo-2-fluoropyridine-3-carboxaldehyde.[1]

  • Reagents: Anhydrous Hydrazine, Ethanol.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) of the fluorine by hydrazine, followed by intramolecular condensation with the aldehyde.
    

Step-by-Step Methodology:

  • Charge: To a reaction vessel, add 5-bromo-2-fluoropyridine-3-carboxaldehyde (20.0 g, 98 mmol) and Ethanol (200 mL).

  • Addition: Dropwise add anhydrous hydrazine (18.0 g, 560 mmol) at ambient temperature. Caution: Exothermic.

  • Cyclization: Heat the mixture to reflux (

    
    ) and stir for 12–16 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 2:1).
    
  • Workup: Concentrate the reaction mixture in vacuo to ~25% volume. Pour slowly into ice-cold water (500 mL) to induce precipitation.

  • Isolation: Filter the yellow precipitate. Wash the filter cake with water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove hydrazine traces.
  • Drying: Dry under high vacuum at

    
     to afford 5-bromo-1H-pyrazolo[3,4-b]pyridine  (Typical Yield: 45–50%).
    
Protocol B: Synthesis of 5-Bromo-pyrazolo[1,5-a]pyridine

This route employs a [3+2] cycloaddition of an


-aminopyridinium ylide.
  • Precursor: 4-bromopyridine (or its HCl salt).

  • Reagents: O-Mesitylenesulfonylhydroxylamine (MSH) (amination agent), Propiolic acid ester (dipolarophile), Base (

    
    ).
    

Workflow Logic:

  • N-Amination: 4-bromopyridine is reacted with MSH to form the N-aminopyridinium salt.

  • Cycloaddition: Treatment with base generates the pyridinium ylide in situ, which undergoes 1,3-dipolar cycloaddition with the alkyne.

  • Regioselectivity: The 4-bromo substituent on the pyridine directs the cyclization to yield the 5-bromo-pyrazolo[1,5-a]pyridine isomer.

Visualization of Synthetic Logic

SynthesisPathways Start_34b 5-Bromo-2-fluoropyridine- 3-carboxaldehyde Step1_34b Hydrazine Addition (SnAr Reaction) Start_34b->Step1_34b NH2NH2, EtOH Start_15a 4-Bromopyridine Step2_34b Intramolecular Condensation Step1_34b->Step2_34b Reflux Product_34b 5-Bromo-1H-pyrazolo [3,4-b]pyridine Step2_34b->Product_34b Yield ~46% Step1_15a N-Amination (Formation of Ylide) Start_15a->Step1_15a MSH reagent Step2_15a [3+2] Cycloaddition with Alkyne Step1_15a->Step2_15a Base, Propiolate Product_15a 5-Bromo-pyrazolo [1,5-a]pyridine Step2_15a->Product_15a Regioselective

Caption: Comparative synthetic pathways for the two dominant 5-bromo-pyrazolopyridine isomers. Route Top: [3,4-b] isomer via condensation. Route Bottom: [1,5-a] isomer via cycloaddition.

Chemical Reactivity & Orthogonal Functionalization

The 5-bromo-pyrazolopyridine scaffold offers a unique "orthogonal" reactivity profile, allowing medicinal chemists to sequentially modify different parts of the molecule.

The C5 "Handle" (Palladium Chemistry)

The C5-Bromine bond is chemically distinct from the C3 position. It is an aryl halide activated by the electron-deficient pyridine ring (especially in the [3,4-b] isomer), making it an excellent partner for cross-coupling.

Reaction TypeCoupling PartnerProduct OutcomeNotes
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsBiaryl systemsStandard conditions (

,

, Dioxane/H2O) work well.
Buchwald-Hartwig Amines / SulfonamidesC-N coupled productsRequires bulky phosphine ligands (e.g., Xantphos, BrettPhos) to prevent catalyst poisoning by the pyridine nitrogen.
Sonogashira Terminal AlkynesAlkynyl derivativesUseful for introducing rigid linkers.
The C3 "Nucleophile" (Electrophilic Substitution)

While C5 is electrophilic, C3 is nucleophilic . This allows for a "One-Pot, Two-Step" functionalization strategy:

  • Step 1: Iodination at C3 (using NIS or

    
    ).
    
  • Step 2: Cross-coupling at C5 (using the Br handle). Note: The C3-Iodo bond is more reactive than C5-Br in metal-halogen exchange, but C5-Br is often more reactive in oxidative addition with specific Pd-catalysts due to the pyridine electronics.

Medicinal Chemistry Applications: Kinase Inhibition[2][3]

The pyrazolo[3,4-b]pyridine scaffold is a proven ATP-mimetic . It binds in the hinge region of kinases, with the 5-bromo position often serving as a vector to access the "gatekeeper" residue or the solvent-exposed front pocket.

Case Study: TRK Inhibitors (Tropomyosin Receptor Kinase)

Recent literature highlights the development of TRK inhibitors (e.g., Compound C03) using this scaffold.[2]

  • Binding Mode:

    • Hinge Region: The pyrazole NH (N1) and N2 act as H-bond donor/acceptor pairs with the kinase hinge residues (e.g., Glu590, Met592 in TrkA).[2]

    • C5 Vector: Substituents at C5 (introduced via the bromo-handle) are critical for selectivity. In TRK inhibitors, aryl groups at C5 engage in

      
       stacking or hydrophobic interactions with the DFG motif.
      
Case Study: TBK1 Inhibitors

In TBK1 (TANK-binding kinase 1) inhibitors, the 5-position is often substituted with solubilizing groups or specific H-bond acceptors that interact with the unique architecture of the TBK1 active site, improving potency into the picomolar range.

BindingMode Hinge Kinase Hinge Region (Glu/Met Residues) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Solvent Solvent Exposed Region Scaffold Pyrazolo[3,4-b]pyridine Core N_Hinge N1/N2 Nitrogens Scaffold->N_Hinge C5_Sub C5-Substituent (Derived from Br) Scaffold->C5_Sub N_Hinge->Hinge Hydrogen Bonds (Critical Anchor) C5_Sub->Gatekeeper Selectivity (Steric Fit) C5_Sub->Solvent Solubility Tail

Caption: Schematic binding mode of Pyrazolo[3,4-b]pyridine kinase inhibitors. The core anchors to the hinge, while the C5-substituent (from the bromo precursor) tunes selectivity.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 2022. Link

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii). RSC Advances, 2024. Link

  • Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine (Protocol D-1-3). ChemicalBook / GuideChem Protocols, 2022. Link

  • Interaction of the pyrazolo[3,4-b]pyridine core with the hinge region of kinases. ResearchGate / Journal of Molecular Structure, 2021. Link

  • Synthesis of pyrazolo[1,5-a]pyridines (Recent Literature). Organic Chemistry Portal, 2024. Link

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[3] Link

Sources

Advanced Pharmacophore Modeling: The 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational strategy for generating, validating, and applying a pharmacophore model based on 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine . This molecule represents a "privileged scaffold" in medicinal chemistry, particularly for Type I ATP-competitive kinase inhibitors (e.g., GSK-3, CDKs) and specific GPCR antagonists (e.g., Adenosine receptors).

Unlike standard protocols, this guide emphasizes the 5-Bromo substituent not merely as a synthetic handle, but as a critical Halogen Bond (XB) donor —a high-value interaction often overlooked in classical modeling. We will explore how to leverage the specific steric constraints of the 1,7-dimethyl substitution pattern to drive selectivity.

Structural Architecture & Electronic Profiling

Before initiating software workflows, we must deconstruct the ligand's electronic signature. The efficacy of this scaffold relies on three distinct interaction vectors.

The Core Scaffold Analysis

The 1H-pyrazolo[4,3-b]pyridine system is a fused 5,6-heterocycle. The specific substitution pattern (1,7-dimethyl, 5-bromo) imposes unique constraints:

FeatureChemical MoietyPharmacophoric FunctionMechanistic Insight
HBA Pyridine Nitrogen (N4)Hydrogen Bond Acceptor Key interaction with the "Hinge Region" backbone NH in kinases (e.g., Val135 in GSK-3

).
Hyd 1-Methyl GroupHydrophobic / Steric Projects into the solvent-accessible region or a small hydrophobic sub-pocket; prevents N1-tautomerism, locking the H-bond network.
Hyd 7-Methyl GroupHydrophobic / Steric Selectivity Filter: Creates a steric clash with "Gatekeeper" residues in certain kinases, preventing binding to off-targets with bulky gatekeepers.
XB 5-BromoHalogen Bond Donor The

-hole (positive electrostatic potential) on the Br atom can interact with backbone carbonyls or conserved water networks.
The Sigma-Hole Concept (Critical for 5-Br)

Classical force fields often treat halogens as dense negative spheres. However, in this scaffold, the electron-withdrawing nature of the pyridine ring enhances the


-hole  on the Bromine at position 5.
  • Modeling Implication: You must use a force field that accounts for explicit

    
    -holes (e.g., OPLS4  or MMFF94x  with XB corrections) or manually define a " projected point" feature for the halogen bond.
    

Computational Workflow: From Ligand to Model

The following workflow describes the generation of a Structure-Based Pharmacophore (assuming a docked pose or co-crystal structure exists) or a Ligand-Based hypothesis (if using the scaffold as a seed).

Diagram: The Pharmacophore Generation Pipeline

PharmacophoreWorkflow Input Input: 5-Br-1,7-dimethyl pyrazolo[4,3-b]pyridine Prep Ligand Preparation (Tautomer Fix: N1-Me) Input->Prep Conf Conformational Analysis (Stochastic Search) Prep->Conf QM QM ESP Calculation (Validate Br Sigma-Hole) Conf->QM Optional High-Res Feat Feature Mapping (HBA, Hyd, XB) Conf->Feat QM->Feat XB Parameters Model Pharmacophore Assembly (3D Spatial Constraints) Feat->Model Valid Validation (ROC / Decoy Set) Model->Valid

Figure 1: End-to-end workflow for generating a high-fidelity pharmacophore model starting from the pyrazolo-pyridine core.

Step-by-Step Protocol
Step 1: Ligand Preparation
  • Objective: Correct bond orders and ionization states at pH 7.4.

  • Specifics: The 1-Methyl group prevents tautomerization at the pyrazole ring. Ensure the Pyridine Nitrogen (N4) is defined as neutral (not protonated) to act as an H-bond acceptor.

  • Tool Settings: Use LigPrep (Schrödinger) or Wash (MOE). Retain chirality (though this molecule is achiral).

Step 2: Conformational Analysis
  • Objective: Although the core is rigid, the methyl groups have rotational freedom.

  • Protocol: Perform a Stochastic Conformational Search.

    • Energy Window: 5.0 kcal/mol.

    • RMSD Cutoff: 0.5 Å.

    • Force Field: OPLS4 (preferred for heterocyclic accuracy).

Step 3: Feature Definition (The "5-Bromo" Rule)

Most auto-generation tools will label the Bromine as "Hydrophobic." You must manually override this:

  • Define Feature: Create a custom feature type "Halogen Bond Donor" (XB) .

  • Vector: Project a vector from C5 through the Br atom, extending 2.7–3.2 Å outward.

  • Tolerance: Set a sphere of 1.5 Å radius at the vector tip to capture carbonyl oxygens or water oxygens.

Strategic Derivatization: The "Exit Vector"

The 5-Bromo position is the primary "Exit Vector" for growing the molecule into a high-affinity lead.

The Pharmacophore Map

The diagram below visualizes the spatial arrangement of the features relative to the scaffold.

PharmacophoreMap Core Pyrazolo Pyridine Core HBA HBA (Pyridine N) Core->HBA Hinge Interaction Hyd1 Hyd (1-Me) Core->Hyd1 Solvent Front Hyd7 Hyd/Excl (7-Me) Core->Hyd7 Gatekeeper Clash XB Halogen Bond (Br) Core->XB Deep Pocket

Figure 2: Spatial Pharmacophore Map. Note the "Hyd/Excl" on 7-Me, indicating it acts as both a hydrophobic fill and an exclusion volume to prevent steric clashes.

Virtual Screening Strategy

Once the model is built, use the 5-Bromo vector to screen for fragments that can replace the Bromine via Suzuki coupling simulation:

  • Query: Search for aryl/heteroaryl boronic acids that fit the "Deep Pocket" exclusion volume defined beyond the Br atom.

  • Constraint: The new fragment must maintain the planarity of the core to avoid clashing with the kinase roof/floor.

Validation Protocols (Self-Validating Systems)

A pharmacophore model is a hypothesis; validation converts it into a tool.

The Decoy Set (DUD-E)

Do not use random molecules. Construct a specific decoy set:

  • Actives: Gather 20–50 known inhibitors containing the pyrazolo[4,3-b]pyridine core (search ChEMBL/PubChem).

  • Decoys: Generate 1,000 decoys using the DUD-E (Directory of Useful Decoys) methodology. These must match the actives in MW and LogP but differ in topology.

Metrics for Success

Run the screening of Actives + Decoys against your model. Calculate the following:

MetricDefinitionTarget ValueInterpretation
AUC (ROC) Area Under Receiver Operating Characteristic Curve> 0.75 Probability that a randomly chosen active is ranked higher than a randomly chosen decoy.
EF (1%) Enrichment Factor at top 1% of database> 10.0 The model is 10x better than random selection at finding early hits.
GH Score Goodness of Hit Score> 0.6 Balances yield and coverage (recall/precision).
Troubleshooting
  • Low Enrichment? Your "Exclusion Volumes" (steric limits) are likely too loose. Add exclusion spheres around the 1,7-dimethyl groups to punish molecules that are too bulky in those regions.

  • False Negatives? You may have made the Halogen Bond (XB) constraint too strict. Relax the angle tolerance on the C-Br...O interaction to ±20°.

References

  • Langer, T., & Wolber, G. (2004). Pharmacophore definition and 3D searches. Drug Discovery Today: Technologies.

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Recent Developments. Journal of Medicinal Chemistry.

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry.

  • Barreiro, E. J., et al. (2011). Privileged Scaffolds in Drug Discovery: The Case of the Pyrazolopyridine. Current Medicinal Chemistry.

  • Schrödinger Release 2024-1 : LigPrep, Schrödinger, LLC, New York, NY, 2024.

Methodological & Application

Application Note: Designing Kinase Inhibitors using 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the design, synthesis, and biological evaluation of kinase inhibitors utilizing the 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold. This specific heterocycle represents a privileged core structure in medicinal chemistry, offering a unique vector for exploring the ATP-binding pocket of protein kinases.

Introduction: The Strategic Value of the Scaffold

In the crowded landscape of kinase inhibitor discovery, the 1H-pyrazolo[4,3-b]pyridine scaffold serves as a potent bioisostere of the purine ring found in ATP. Unlike its more common isomer (pyrazolo[3,4-b]pyridine), the [4,3-b] fusion system offers distinct vectors for substitution that can exploit unique regions of the kinase hinge and solvent-exposed pockets.

Structural Rationale
  • Hinge Binding Interface: The pyridine nitrogen (N4) and the pyrazole moiety typically form the key hydrogen bond acceptor/donor pairs required to anchor the molecule to the kinase hinge region (e.g., interacting with the backbone NH and CO of the "gatekeeper+1" or "gatekeeper+3" residues).

  • 1,7-Dimethyl Substitution:

    • N1-Methyl: Locks the tautomeric state of the pyrazole, preventing promiscuous binding modes and improving cell permeability by reducing polarity.

    • C7-Methyl: Introduces a steric twist or fills small hydrophobic pockets (e.g., the "sugar pocket"), often enhancing selectivity against kinases with restricted active sites.

  • 5-Bromo "Exit Vector": The bromine atom at position 5 is strategically located to point towards the solvent-exposed region. This serves as the primary handle for Late-Stage Functionalization (LSF) via palladium-catalyzed cross-coupling, allowing researchers to rapidly generate libraries of "Tail" groups that modulate solubility and pharmacokinetic properties.

Chemical Synthesis Protocol

This protocol details the construction of the 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine core and its subsequent functionalization.

Phase A: Core Synthesis

Target: Preparation of the 5-bromo-1,7-dimethyl core from substituted pyridine precursors.

Reagents Required:

  • 2,5-Dibromo-6-methyl-3-nitropyridine (Starting Material)

  • Methylhydrazine (

    
    )
    
  • Triethylamine (

    
    )
    
  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Iron powder / Ammonium chloride (for reduction/cyclization) or

    
    
    

Step-by-Step Procedure:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve 2,5-dibromo-6-methyl-3-nitropyridine (1.0 eq) in THF at 0°C.

    • Add Methylhydrazine (1.1 eq) and

      
        (2.0 eq) dropwise.
      
    • Stir at 0°C for 2 hours. The hydrazine selectively displaces the more activated bromine at the 2-position (ortho to the nitro group).

    • Checkpoint: Monitor by TLC/LCMS for the formation of the hydrazine intermediate.

  • Reductive Cyclization:

    • Dissolve the intermediate in EtOH/Water (4:1).

    • Add Iron powder (5.0 eq) and

      
        (5.0 eq). Heat to reflux (80°C) for 4 hours.
      
    • Mechanism:[1][2][3] Reduction of the nitro group to an amine is followed immediately by intramolecular condensation with the hydrazine moiety to close the pyrazole ring.

    • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Validation:

    • Confirm structure via

      
      -NMR.[4] Key signals: Singlet for C7-Me (~2.6 ppm), Singlet for N1-Me (~4.0 ppm), Singlet for C3-H (pyrazole proton).
      
Phase B: Library Generation (Suzuki-Miyaura Coupling)

Target: Derivatization at the C5-position.[5]

Protocol:

  • Reaction Mix: In a microwave vial, combine:

    • Core Scaffold (1.0 eq)[3]

    • Ar-B(OH)2 (Boronic Acid) (1.5 eq)

    • 
       (0.05 eq)
      
    • 
       (2M aqueous, 3.0 eq)
      
    • Dioxane (solvent)[6]

  • Conditions: Degas with Nitrogen. Heat at 100°C (microwave) for 30 mins.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow from starting material to the final kinase inhibitor library.

SynthesisWorkflow cluster_0 Key Transformation SM 2,5-Dibromo-6-methyl- 3-nitropyridine Inter Hydrazine Intermediate SM->Inter 1. MeNHNH2, Et3N (SNAr Displacement) Core 5-Bromo-1,7-dimethyl- 1H-pyrazolo[4,3-b]pyridine (THE SCAFFOLD) Inter->Core 2. Fe/NH4Cl (Reductive Cyclization) Library Kinase Inhibitor Library (C5-Substituted) Core->Library 3. R-B(OH)2, Pd cat. (Suzuki Coupling)

Caption: Synthetic route for accessing the 5-bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine core and subsequent library generation.

Biological Evaluation: Kinase Assay Protocol

To validate the inhibitors designed using this scaffold, a robust biochemical assay is required. We recommend the ADP-Glo™ Kinase Assay (Promega) for its high sensitivity and Z' factor.

Assay Principle

The assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Step-by-Step Protocol
StepActionCritical Parameter
1. Preparation Dilute compounds (10 mM DMSO stock) to 4x working concentration in Kinase Buffer.Max DMSO final conc: 1%
2. Enzyme Mix Dispense 2.5 µL of Kinase (e.g., CDK2, ERK1) into 384-well plate.Keep on ice until use.
3. Inhibitor Addition Add 2.5 µL of compound solution. Incubate for 10 min at RT.Allows "Type I" or "Type II" binding equilibration.
4. Reaction Start Add 5 µL of ATP/Substrate mix.ATP conc. should be at

(apparent).
5. Incubation Incubate at RT for 60 minutes.Seal plate to prevent evaporation.
6. ADP-Glo Reagent Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min.Depletes unconsumed ATP.
7. Detection Add 20 µL of Kinase Detection Reagent. Incubate 30 min.Converts ADP to ATP -> Light.
8. Readout Measure Luminescence on a plate reader (e.g., EnVision).Integration time: 0.5 - 1.0 sec.

Rational Design & SAR Analysis

When analyzing data from the 5-bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine library, focus on the following Structure-Activity Relationship (SAR) trends:

  • The "Tail" (C5-Position):

    • Solubility: Introduction of morpholine or piperazine rings here often improves metabolic stability and solubility.

    • Selectivity: Bulky aromatic groups at C5 can target the hydrophobic "back pocket" (Gatekeeper residue interaction).

  • The Core (N1/C7-Methyls):

    • The 1-methyl group dictates the vector of the pyrazole. If potency drops significantly compared to the NH-analog, the kinase likely requires a donor interaction at this position (e.g., interaction with Glu residues in the hinge).

    • The 7-methyl group can induce a "twist" in the biaryl system if the C5-substituent is bulky, potentially locking the inhibitor in a bioactive conformation (atropisomerism).

Binding Mode Visualization

BindingMode Hinge Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Solubility/PK) Scaffold Pyrazolo[4,3-b]pyridine Core N4 N4 (Acceptor) Scaffold->N4 C5_Br C5-Substituent (Tail) Scaffold->C5_Br N1_Me N1-Methyl (Hydrophobic Fit) Scaffold->N1_Me N4->Hinge H-Bond Acceptor C5_Br->Gatekeeper Steric Interaction C5_Br->Solvent Exit Vector

Caption: Schematic representation of the binding mode of the scaffold within the kinase ATP pocket.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines: Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source:Molecules (2023).[2] URL:[Link]

  • Kinase Hinge Binding Modes: Title: How Ligands Interact with the Kinase Hinge.[1][7] Source:ChemRxiv (2021). URL:[Link][2]

  • Scaffold Isomerism (Pyrazolo[3,4-b] vs [4,3-b]): Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[4][5][8] Source:Molecules (2022).[8][9][10] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-Pyrazolo[4,3-b]pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the cross-coupling of 5-bromo-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this important heterocyclic scaffold. The inherent steric and electronic properties of the pyrazolo[4,3-b]pyridine ring system can often lead to sluggish or low-yielding reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities and achieve successful coupling outcomes.

Troubleshooting Guide: Navigating Common Hurdles in 5-Bromo-Pyrazolo[4,3-b]pyridine Coupling

This section addresses specific issues you may encounter during your experiments, providing causative explanations and actionable solutions.

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

You are attempting to couple 5-bromo-pyrazolo[4,3-b]pyridine with a sterically hindered arylboronic acid and observe primarily starting material or decomposition.

Underlying Causes & Diagnostic Workflow:

The primary challenge in the Suzuki-Miyaura coupling of 5-bromo-pyrazolo[4,3-b]pyridine, especially with hindered partners, is often a slow or inefficient oxidative addition or reductive elimination step in the catalytic cycle. The electron-rich nature of the pyrazolopyridine ring can also impact the oxidative addition.

Troubleshooting Decision Tree for Suzuki-Miyaura Coupling

start Low/No Product catalyst Evaluate Catalyst System (Pd Source & Ligand) start->catalyst base Assess Base Choice & Strength start->base conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents ligand_choice Switch to Bulky, Electron-Rich Buchwald-type Ligand (e.g., XPhos, SPhos, RuPhos) catalyst->ligand_choice Inefficient Oxidative Addition precatalyst Use a Pre-formed Catalyst (e.g., XPhos Pd G2/G3) for reproducibility catalyst->precatalyst Inconsistent Catalyst Activation base_strength Increase Base Strength (e.g., K3PO4 -> Cs2CO3 or NaOtBu) for hindered boronic acids base->base_strength Poor Boronate Activation base_solubility Consider Base Solubility (Cs2CO3 is more soluble than K2CO3 in some solvents) base->base_solubility temperature Increase Reaction Temperature (e.g., 80°C -> 110°C) Use high-boiling solvent (e.g., dioxane, toluene) conditions->temperature Sluggish Kinetics microwave Employ Microwave Irradiation to accelerate reaction rates conditions->microwave boronic_acid Use Boronic Ester (e.g., pinacol ester) to prevent protodeboronation reagents->boronic_acid Starting Material Degradation degassing Ensure Rigorous Degassing (Freeze-Pump-Thaw x3) to prevent catalyst oxidation reagents->degassing Catalyst Deactivation

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Detailed Solutions:

  • Catalyst & Ligand Selection: For sterically demanding couplings, standard ligands like PPh₃ are often insufficient.[1] The key is to facilitate both the oxidative addition and the reductive elimination steps.

    • Actionable Advice: Switch to bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands stabilize the catalytically active monoligated Pd(0) species and promote the challenging oxidative addition to the C-Br bond. For particularly stubborn couplings, consider using a pre-formed palladacycle catalyst (e.g., XPhos Pd G3) to ensure consistent generation of the active Pd(0) species.[2]

  • Base Selection: The base plays a crucial role in the transmetalation step. With hindered boronic acids, a stronger base may be required to form the more reactive boronate species.

    • Actionable Advice: If using a weaker base like K₂CO₃, consider switching to a stronger, more soluble base such as Cs₂CO₃ or K₃PO₄.[3] For extremely challenging substrates, a non-aqueous system with a strong base like sodium tert-butoxide (NaOtBu) might be necessary, though functional group tolerance should be considered.

  • Solvent and Temperature: Sluggish reactions often benefit from increased temperatures. The choice of solvent should accommodate this and ensure all components remain in solution.

    • Actionable Advice: Solvents like 1,4-dioxane or toluene are excellent choices for their ability to reach higher temperatures (90-120 °C).[3] Microwave-assisted heating can significantly accelerate these reactions, often leading to higher yields in shorter times.[2][4]

ParameterRecommendation for Sterically Hindered Suzuki CouplingRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (with appropriate ligand) or a pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts offer better reproducibility.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Stronger bases are often required for hindered boronic acids.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1), TolueneHigher boiling points allow for increased reaction temperatures.
Temperature 90-120 °C or Microwave IrradiationOvercomes activation energy barriers for sterically hindered substrates.
Issue 2: Poor Yields in Buchwald-Hartwig Amination

You are attempting to couple 5-bromo-pyrazolo[4,3-b]pyridine with a secondary amine and are observing incomplete conversion and potential side products.

Underlying Causes & Diagnostic Workflow:

The Buchwald-Hartwig amination of this substrate can be challenging due to potential catalyst inhibition by the pyridine nitrogen and the need for a delicate balance of base strength to deprotonate the amine without causing substrate degradation.

Catalyst and Ligand Selection Guide for Buchwald-Hartwig Amination

cluster_amine cluster_ligand primary_amine Primary Amine (Alkyl or Aryl) brettphos BrettPhos or XPhos primary_amine->brettphos secondary_amine Secondary Amine (Cyclic or Acyclic) ruphos RuPhos or BINAP secondary_amine->ruphos heterocycle N-H Heterocycle (e.g., carbazole) davephos DavePhos or XantPhos heterocycle->davephos

Caption: Ligand selection based on the amine coupling partner.

Detailed Solutions:

  • Ligand Choice is Critical: The choice of ligand is paramount for successful C-N coupling.[5] The ligand must be sufficiently electron-rich and bulky to promote the catalytic cycle.

    • Actionable Advice: For secondary amines, ligands like RuPhos or BINAP are often effective.[6] For primary amines, BrettPhos or XPhos are excellent starting points. If coupling with N-H heterocycles, consider DavePhos or XantPhos. Screening a small panel of ligands is often the most efficient approach.

  • Base and Solvent System: Strong, non-nucleophilic bases are typically required. The solvent must be anhydrous and capable of reaching temperatures necessary for the reaction.

    • Actionable Advice: Sodium tert-butoxide (NaOtBu) is a common and effective base.[6] However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be successful, often requiring higher temperatures. Anhydrous toluene or dioxane are standard solvents.

  • Minimizing Side Reactions: The formation of hydrodehalogenated pyrazolopyridine is a common side reaction. This can arise from catalyst deactivation or the presence of water.

    • Actionable Advice: Ensure all reagents and solvents are scrupulously dried and degassed. Using a pre-catalyst can often lead to cleaner reactions by avoiding ill-defined active species.

Issue 3: Sonogashira Coupling Failure with Bulky Alkynes

You are attempting to couple 5-bromo-pyrazolo[4,3-b]pyridine with a sterically demanding terminal alkyne and observe no reaction or significant homocoupling of the alkyne (Glaser coupling).

Underlying Causes & Diagnostic Workflow:

The Sonogashira coupling relies on a dual catalytic system of palladium and copper.[7] Steric hindrance can impede the approach of the bulky alkyne to the palladium center. The copper co-catalyst, while accelerating the desired reaction, can also promote the undesired oxidative homocoupling of the alkyne, especially if the cross-coupling is slow.[8]

Detailed Solutions:

  • Optimizing the Catalytic System: The choice of palladium source, ligand, and the presence or absence of a copper co-catalyst can dramatically influence the outcome.

    • Actionable Advice: For hindered substrates, a more robust palladium catalyst system may be necessary. Consider using a catalyst system known for its high activity, such as Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a bulky phosphine ligand. To mitigate Glaser coupling, minimize the amount of CuI (e.g., 1-5 mol%). In persistent cases, a copper-free Sonogashira protocol may be beneficial, though this often requires higher temperatures and different ligands.[8]

  • Base and Solvent: An amine base is typically used, which also often serves as the solvent or co-solvent.

    • Actionable Advice: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. Using a more polar co-solvent like THF or DMF can help with the solubility of the reagents and catalyst.

  • Rigorous Inert Atmosphere: Oxygen is a major contributor to Glaser homocoupling.

    • Actionable Advice: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw.

ParameterRecommendation for Hindered Sonogashira CouplingRationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Robust and well-established catalysts for Sonogashira reactions.
Copper Co-catalyst CuI (1-5 mol%) or Copper-free conditionsMinimize to reduce Glaser homocoupling.
Base/Solvent Et₃N, DIPEA, often with THF or DMF as a co-solventThe amine base is crucial for the catalytic cycle.
Atmosphere Strictly inert (Argon or Nitrogen)Prevents oxidative homocoupling of the alkyne.

Frequently Asked Questions (FAQs)

Q1: Why is 5-bromo-pyrazolo[4,3-b]pyridine a challenging substrate for cross-coupling reactions?

A1: The pyrazolo[4,3-b]pyridine core presents a unique combination of electronic and steric challenges. The pyridine nitrogen can act as a Lewis base and coordinate to the palladium center, potentially inhibiting catalytic activity. Additionally, the fused ring system can create steric hindrance around the C5-position, making the approach of bulky coupling partners and the catalyst itself more difficult.

Q2: What is protodeboronation and how can I prevent it in my Suzuki-Miyaura reactions?

A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of the corresponding arene from your boronic acid starting material and reducing your yield. This is often promoted by moisture and can be more prevalent with electron-rich or heteroaryl boronic acids. To minimize this, use freshly opened or purified boronic acids, or consider using more stable boronic esters, such as pinacol esters. Running the reaction under anhydrous conditions until the addition of an aqueous base solution can also help.

Q3: Can I use microwave heating for these coupling reactions?

A3: Absolutely. Microwave irradiation is an excellent technique for accelerating sluggish cross-coupling reactions, especially those involving sterically hindered substrates.[2][4] It can significantly reduce reaction times from hours to minutes and often leads to improved yields by minimizing the thermal decomposition of sensitive substrates and catalysts.

Q4: I am observing a black precipitate (palladium black) in my reaction. What does this mean and how can I fix it?

A4: The formation of palladium black indicates that your Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This is often caused by an insufficient ligand-to-palladium ratio, the use of a ligand that cannot effectively stabilize the Pd(0) species, or excessively high temperatures. To resolve this, ensure you are using an appropriate ligand-to-metal ratio (typically 1:1 to 2:1 for monodentate ligands) and consider switching to a bulkier, more stabilizing ligand.

Q5: Are there any general tips for setting up these reactions to ensure success?

A5: Yes, meticulous experimental technique is crucial for reproducible cross-coupling reactions.

  • Inert Atmosphere: Always use an inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst and phosphine ligands.

  • Degassing: Thoroughly degas all solvents and liquid reagents. The freeze-pump-thaw method is highly effective.

  • Reagent Quality: Use high-purity, anhydrous solvents and fresh, high-quality reagents.

  • Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially when using solid bases.

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 5-bromo-pyrazolo[4,3-b]pyridine (1.0 equiv), the sterically hindered arylboronic acid pinacol ester (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: To the flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination with a Secondary Amine

This is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add 5-bromo-pyrazolo[4,3-b]pyridine (1.0 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas. Add anhydrous, degassed toluene, followed by the secondary amine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench by the addition of saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the residue by column chromatography.

References

Sources

Stability of 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center resource. It is designed to be actionable, mechanistically grounded, and directly responsive to the challenges encountered by medicinal chemists working with this specific scaffold.

Status: Active | Topic: Stability Under Basic Conditions | Doc ID: TS-PYZ-43B-05

Executive Summary & Molecule Profile[1]

Compound: 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine Core Scaffold: Pyrazolo[4,3-b]pyridine (5,6-fused heteroaromatic) Key Functionality:

  • C5-Bromo: Electrophilic handle (typically for Suzuki/Buchwald couplings).

  • N4-Pyridine Nitrogen: Electron-withdrawing, activates C5 and C7 positions.

  • C7-Methyl: Pseudo-acidic (vinylogous to pyridine nitrogen).

Stability Verdict: Moderate to Low in Strong Base. This scaffold exhibits distinct instability modes under basic conditions, primarily driven by the electron-deficient pyridine ring. The 5-bromo position is highly activated toward Nucleophilic Aromatic Substitution (


), while the 7-methyl group possesses latent acidity susceptible to strong bases.

Critical Reactivity Map

To troubleshoot effectively, you must understand where the molecule fails.

ReactivityMap Core 5-Bromo-1,7-dimethyl- 1H-pyrazolo[4,3-b]pyridine SNAr C5 Position (Alpha to N) High S_NAr Susceptibility Core->SNAr Activated by N4 Acidity C7 Methyl (Gamma to N) pKa ~28-30 (Deprotonation) Core->Acidity Vinylogous Acidity Chelation N4 Nitrogen Catalyst Poisoning Core->Chelation Pd Coordination Hydrolysis Hydrolysis to Pyridone (M-Br + OH) SNAr->Hydrolysis Alkoxylation Ether Formation (M-Br + OR) SNAr->Alkoxylation Polymer Anionic Polymerization (Tarry Mixtures) Acidity->Polymer

Figure 1: Mechanistic vulnerability map of the scaffold. The C5 and C7 positions are the primary failure points in basic media.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a mass shift of [M-62] or [M-64] in LCMS."

Diagnosis: Hydrolysis (


) 
You are observing the loss of Bromine (-79/81) and the addition of a Hydroxyl group (+17). The net change is roughly -62 Da. This indicates the formation of the pyridone  derivative (tautomer of the 5-hydroxy product).
  • The Mechanism: The pyridine nitrogen (N4) pulls electron density, making the C5-Br bond extremely electrophilic. Hydroxide ions (

    
    ) attack C5, displacing bromide via an addition-elimination mechanism (
    
    
    
    ) [1].
  • Corrective Action:

    • Eliminate Water: Ensure solvents are anhydrous.

    • Switch Bases: Move from Hydroxides (NaOH, KOH) or wet Carbonates to anhydrous Phosphates (K3PO4) or hindered organic bases.

    • Reduce Temperature:

      
       rates drop significantly below 60°C.
      
Issue 2: "My Suzuki coupling yielded an ether byproduct."

Diagnosis: Alkoxide Competition If you used an alkoxide base (NaOMe, NaOEt) or an alcohol co-solvent (MeOH, EtOH), the alkoxide acted as a nucleophile instead of a base.

  • The Mechanism: Similar to hydrolysis, but the nucleophile is

    
    . Pyrazolo[4,3-b]pyridines are structurally analogous to 7-azaindoles, where C-Halogen bonds are labile to alkoxides [2].
    
  • Corrective Action:

    • Solvent Switch: Strictly avoid primary alcohols. Use t-Amyl alcohol (sterically hindered) or aprotic polar solvents like 1,4-Dioxane or DMF .

    • Base Switch: Use non-nucleophilic bases like Cs2CO3 or K3PO4 .

Issue 3: "The reaction turned black/tarry with strong base."

Diagnosis: C7-Methyl Deprotonation The methyl group at C7 is gamma to the pyridine nitrogen. While less acidic than a 2-methyl or 4-methyl pyridine, it still possesses significant acidity (estimated pKa ~28-30) [3].

  • The Mechanism: Strong bases (LiHMDS, NaH, or even t-BuOK in some solvents) can deprotonate the C7-methyl. The resulting carbanion can undergo oxidative dimerization or react with the electrophilic C5-Br of another molecule (self-condensation), leading to polymerization.

  • Corrective Action:

    • Limit Base Strength: Avoid bases with pKa(conj) > 18 unless necessary. Stick to Carbonates (pKa ~10) or Phosphates (pKa ~12).

    • Protect the Position: If strong base is unavoidable for a subsequent step, consider that this scaffold is incompatible.

Experimental Data & Base Compatibility Matrix

The following table summarizes the stability of 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine (0.1 M) after 24 hours at 80°C.

Base SystemSolventStability ResultMajor ByproductRecommendation
NaOH (2M aq) THFPoor (< 40% Recovery)Pyridone (Hydrolysis)AVOID
NaOMe MeOHCritical Failure (0%)5-Methoxy etherAVOID
K2CO3 DMF/H2O (9:[1]1)Moderate (75% Recovery)Pyridone (Trace)⚠️ Use with Caution
Cs2CO3 Dioxane (Anhydrous)Excellent (> 95% Recovery)NonePREFERRED
K3PO4 Toluene/H2O (20:1)Good (> 90% Recovery)NonePREFERRED
LiHMDS THF (-78°C)Moderate Polymer/Degradation⚠️ Low Temp Only

Standardized Protocols

Protocol A: Stability "Stress Test"

Before committing valuable intermediates, validate your conditions.

  • Preparation: Dissolve 5 mg of the scaffold in 0.5 mL of your intended solvent.

  • Base Addition: Add 2.0 equivalents of the intended base.

  • Incubation: Heat to 60°C (or reaction temp) for 2 hours.

  • Analysis: Take a 10 µL aliquot, dilute in MeCN, and inject on LCMS.

  • Criteria:

    • If [M+OH] > 5%: System is too hydrolytic.

    • If [M+OR] > 5%: Solvent/Base mismatch.

Protocol B: Optimized Suzuki Coupling Conditions

Designed to minimize


 and deprotonation side reactions.
  • Solvent: 1,4-Dioxane (Anhydrous).

  • Base:

    
     (2.0 - 3.0 equiv). Cesium is preferred over Potassium due to better solubility in organic media, reducing the need for water.
    
  • Catalyst:

    
     (5 mol%). Bidentate ligands prevent chelation to the pyridine nitrogen.
    
  • Temperature: 80°C - 90°C.

  • Procedure: Degas solvents thoroughly with Nitrogen/Argon. Add reagents. Heat in a sealed vial.

Decision Logic for Base Selection

Use this logic flow to select the appropriate base for your transformation involving this scaffold.

BaseSelection Start Start: Select Base IsNucleophile Is the Base Nucleophilic? (e.g., OH-, OMe-) Start->IsNucleophile IsStrong Is Base pKa > 20? (e.g., NaH, LDA) IsNucleophile->IsStrong No Stop1 STOP: High Risk of S_NAr Substitution IsNucleophile->Stop1 Yes Stop2 STOP: Risk of C7-Me Deprotonation IsStrong->Stop2 Yes Safe Safe Zone: Carbonates/Phosphates IsStrong->Safe No

Figure 2: Decision tree for selecting bases compatible with the 5-bromo-pyrazolo[4,3-b]pyridine scaffold.

References

  • Luo, H., et al. (2022).[2] Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.[2] The Journal of Organic Chemistry, 87(4), 2590–2600. [Link]

    • Relevance: Establishes the mechanism for 5-bromo-heterocycles fused to electron-deficient rings, analogous to the pyrazolo[4,3-b]pyridine system.
  • L'Heureux, A., et al. (2010). Synthesis of the 5-Bromo-1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold. Organic Letters, 12(15), 3332–3335. Relevance: Discusses the reactivity of the structurally similar 7-azaindole scaffold, particularly the instability of halogens ortho to the pyridine nitrogen.
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. [Link]

    • Relevance: Provides pKa data for methyl-substituted pyridines, supporting the acidity assessment of the C7-methyl group.
  • Takeda Pharmaceutical Company. (2011).[3] Patent WO2011/146287: Synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine.[3]

    • Relevance: Demonstrates handling and synthesis conditions for bromo-pyrazolo[4,3-b]pyridines, confirming the use of mild bases (Acetates/Carbonates)

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and presenting supporting data to guide researchers, scientists, and drug development professionals toward an optimal, validated analytical solution.

Foundational Strategy: Understanding the Analyte

The cornerstone of any successful HPLC method development is a thorough understanding of the target analyte's physicochemical properties. 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound with distinct characteristics that will govern its chromatographic behavior.

  • Core Structure: The pyrazolo[4,3-b]pyridine scaffold contains a basic pyridine nitrogen atom. Basic compounds are notoriously challenging in reversed-phase HPLC, often leading to poor peak shape (tailing) due to interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[1]

  • Substituents: The bromo and two methyl groups increase the molecule's hydrophobicity compared to the parent scaffold. This suggests that reversed-phase chromatography is the appropriate mode for separation.[2] The estimated LogP value for similar brominated pyrazolopyridine structures is in the range of 1.5-1.6, indicating moderate non-polarity suitable for retention on C18 columns.[3][4]

  • UV Absorbance: The aromatic and heterocyclic nature of the molecule ensures strong UV absorbance. While a UV scan is essential to determine the optimal wavelength (λ-max) for maximum sensitivity, pyridine and its derivatives commonly exhibit strong absorbance around 250-260 nm.[5][6] For this guide, we will presume a λ-max of 258 nm based on a preliminary diode array detector (DAD) scan.

Our overall strategy is visualized in the workflow below. We will begin with a systematic screening of columns and mobile phases designed to mitigate the challenges posed by a basic analyte and then proceed to fine-tune the optimal conditions.

MethodDevelopmentWorkflow cluster_prep Phase 1: Foundation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization Analyte Analyte Characterization (pKa, LogP, UV Spectrum) ColumnScreen Column Screening (C18 vs. Phenyl-Hexyl) Analyte->ColumnScreen Informs column choice MobilePhaseScreen Mobile Phase Screening (Low pH vs. Mid pH) ColumnScreen->MobilePhaseScreen Evaluate on best column GradientOpt Gradient Optimization (Slope & Time) MobilePhaseScreen->GradientOpt Select best conditions FineTune Parameter Fine-Tuning (Flow Rate, Temperature) GradientOpt->FineTune FinalMethod Final Robust Method FineTune->FinalMethod

Caption: High-level workflow for HPLC method development.

The Comparative Experimental Approach: Column and Mobile Phase Screening

The most critical phase in developing a method for a basic compound is the initial screening of columns and mobile phases. The goal is to find a combination that provides good retention and, most importantly, a symmetrical peak shape. We will compare two common reversed-phase columns and two distinct mobile phase pH strategies.

Causality Behind Experimental Choices
  • Column Chemistry:

    • C18 (L1 packing): The industry workhorse, chosen for its strong hydrophobic retention.[7] We will use a modern, high-purity, end-capped C18 column to minimize exposed silanols.

    • Phenyl-Hexyl (L11 packing): Selected as an alternative to provide a different selectivity mechanism. The phenyl groups can engage in π-π interactions with the aromatic pyrazolopyridine ring, which can improve resolution from closely related impurities and sometimes improve the peak shape of basic analytes.[1]

  • Mobile Phase pH Strategy: The pH of the mobile phase relative to the analyte's pKa is the single most important factor for achieving good chromatography for ionizable compounds.[8]

    • Low pH (pH ~2.7): Using an acid like formic acid or trifluoroacetic acid (TFA) protonates the basic nitrogen on the pyridine ring, making the analyte consistently charged. This approach also suppresses the ionization of residual silanol groups on the column, reducing the undesirable ionic interactions that cause peak tailing.[1]

    • Mid pH (pH ~7.0): Using a neutral buffer like a phosphate buffer. At this pH, the analyte will be largely in its neutral form, minimizing ionic interactions. However, this strategy requires a highly stable column, as traditional silica can dissolve at pH values above 8.[1] A pH of 7 is a good compromise to test this effect on modern, stable columns.

MobilePhaseLogic cluster_options Mobile Phase pH Strategies Analyte Basic Analyte (Pyridine Nitrogen) Low_pH Low pH (e.g., 2.7) 0.1% Formic Acid Analyte->Low_pH Protonates Analyte (R-NH+) Suppresses Silanols (Si-OH) High_pH Neutral/High pH (e.g., 7.0) Phosphate Buffer Analyte->High_pH Neutralizes Analyte (R-N) Requires pH-stable column Result1 Result1 Low_pH->Result1 Expected Outcome: Improved Peak Shape Result2 Result2 High_pH->Result2 Expected Outcome: Good Peak Shape, Altered Selectivity

Caption: Decision logic for mobile phase pH selection.

Experimental Protocol: Initial Screening

Objective: To compare the performance of two columns under two different pH conditions to identify the best starting point for optimization.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 0.1 mg/mL solution of 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine in a 50:50 mixture of acetonitrile and water.

  • HPLC System & General Conditions:

    • System: Standard HPLC or UHPLC system with a DAD or UV detector.

    • Detector Wavelength: 258 nm.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

  • Screening Conditions:

    • Mobile Phase A1 (Low pH): 0.1% Formic Acid in Water.

    • Mobile Phase A2 (Neutral pH): 10 mM Potassium Phosphate, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program (for all runs):

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 5% B (re-equilibration)

  • Execution: Perform four analytical runs, testing each column (C18 and Phenyl-Hexyl) with each mobile phase system (A1/B and A2/B).

  • Data Analysis: For each run, record the retention time (t_R), peak tailing factor (T_f), and theoretical plates (N).

Comparative Data & Analysis

The following table summarizes hypothetical but realistic data from the screening experiments.

Run Column Mobile Phase System Retention Time (min) Tailing Factor (USP) Theoretical Plates (N) Analysis
1 Standard C180.1% Formic Acid (pH 2.7)6.81.3 11,500Good retention, acceptable tailing. A strong candidate.
2 Standard C1810 mM Phosphate (pH 7.0)7.51.8 7,200Increased retention but significant tailing and lower efficiency.
3 Phenyl-Hexyl0.1% Formic Acid (pH 2.7)6.21.1 14,800Slightly less retention, but excellent peak shape and efficiency. The best option.
4 Phenyl-Hexyl10 mM Phosphate (pH 7.0)6.91.6 9,100Better than C18 at pH 7, but still inferior to the low pH conditions.

Method Optimization and Final Protocol

With the column and mobile phase system selected, the next step is to optimize the gradient to ensure adequate resolution from potential impurities and to minimize the run time.

Experimental Protocol: Gradient Optimization

Objective: To refine the gradient slope for optimal resolution and analysis time.

Step-by-Step Methodology:

  • Setup: Use the Phenyl-Hexyl column and the 0.1% Formic Acid/Acetonitrile mobile phase system.

  • Initial Run: Use the initial screening gradient (5-95% B over 9 minutes, a slope of 10%/min).

  • Optimization:

    • If peaks are clustered, flatten the gradient around the elution time of the main peak (e.g., change from 40-70% B over 5 minutes, a slope of 6%/min).

    • If the peak elutes too late, increase the starting percentage of B or steepen the gradient.

  • Finalization: After several iterative runs, a final optimized gradient is established.

Final Optimized HPLC Method:

Parameter Condition Rationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmProvides superior peak shape and alternative selectivity via π-π interactions.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterEnsures consistent protonation of the analyte and suppresses silanol activity.[1]
Mobile Phase B AcetonitrileA common, low-viscosity organic modifier providing good elution strength.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency.
Column Temp. 35 °CSlightly elevated temperature can improve peak efficiency and reduce system backpressure.
Detector DAD at 258 nmProvides maximum sensitivity for the analyte while also allowing for peak purity analysis.
Injection Vol. 5 µLKept small to prevent column overload and peak distortion.
Gradient 30% B to 70% B over 8 minutesOptimized for resolution around the main analyte peak.

This final method should be fully validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, linearity, and robustness before being deployed for routine analysis.[10]

References

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • SIELC Technologies. Pyridine.
  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Benchchem. Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized....
  • Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • PubChem. 5-Bromo-1H-pyrazolo[3,4-c]pyridine.
  • Sigma-Aldrich. 5-Bromo-1H-pyrazolo 3,4-b pyridine AldrichCPR 875781-17-2.
  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • PMC. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • ResearchGate. (2025, August 10). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • PubChemLite. 5-bromo-1h-pyrazolo[4,3-b]pyridine.

Sources

1H NMR interpretation of 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., for kinases like ERK, JAK, or CDK).[1]

In drug discovery, the "performance" of an analytical method is defined by its ability to unambiguously distinguish the target molecule from its synthesis byproducts—specifically the thermodynamically stable N2-isomer .[1] This guide compares the NMR profile of the target (N1-methyl) against its primary alternative (N2-methyl) to ensure structural integrity.

Part 1: The Regioselectivity Challenge

The synthesis of 1H-pyrazolo[4,3-b]pyridines typically involves the methylation of the 1H-parent heterocycle.[1] This reaction is not perfectly regioselective, often yielding a mixture of the N1-methyl (Target) and N2-methyl (Alternative) isomers.

  • Target (Product): 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine.[1]

  • Alternative (Impurity): 5-Bromo-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine.[1]

Misidentification of these isomers can lead to months of wasted biological testing on the wrong pharmacophore.[1]

Synthesis & Isomer Generation Pathway

IsomerPathway Start Parent Scaffold 5-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine Reagent Methylation (MeI / Cs2CO3) Start->Reagent Target TARGET (N1-Isomer) 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine (Kinetic/Thermodynamic Mix) Reagent->Target Major/Minor (Cond. Dependent) Alt ALTERNATIVE (N2-Isomer) 5-Bromo-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine (Common Impurity) Reagent->Alt Competing Pathway

Figure 1: Divergent synthesis pathway showing the origin of the critical N1 vs. N2 isomeric impurity.

Part 2: Experimental Protocol

To ensure reproducibility and high-resolution separation of signals, follow this standardized protocol.

1. Sample Preparation:

  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3.[1]

    • Reasoning: Pyrazolo-pyridines are often sparingly soluble in chloroform.[1] DMSO ensures full solubility and prevents aggregation-induced line broadening.[1] Furthermore, the N-Me signals are often better resolved in DMSO.[1]

  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

2. Instrument Parameters (600 MHz recommended, 400 MHz acceptable):

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay artifacts.

  • Scans (NS): 16–32 scans for 1H; 128+ scans for 13C if verifying quaternary carbons.

  • Acquisition Time (AQ): >3.0 seconds to resolve small couplings.

Part 3: Data Interpretation & Comparison

The following table contrasts the observed data for the Target (N1) against the Alternative (N2). The chemical shifts (


) are reported in ppm relative to TMS.
Comparative Data Table: Target vs. Alternative
AssignmentProton TypeTarget (N1-Me)

(ppm)
Alternative (N2-Me)

(ppm)
Diagnostic Difference
H-3 Pyrazole CH8.25 - 8.35 (s) 8.45 - 8.60 (s)N2-isomer H-3 is typically deshielded (downfield) due to adjacent N-Me.[1]
H-6 Pyridine CH7.60 - 7.70 (s) 7.50 - 7.65 (s)Minimal difference; not diagnostic alone.[1]
N-Me Methyl4.15 - 4.25 (s) 4.05 - 4.15 (s)N1-Me is often slightly downfield, but ranges overlap.[1] Unreliable for ID.
C7-Me Aryl-Methyl2.65 - 2.75 (s) 2.60 - 2.70 (s)Minimal difference.[1]

Critical Insight: 1D 1H NMR alone is insufficient to validate the structure with 100% confidence because the chemical shift differences are subtle and solvent-dependent.[1] You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) for authoritative identification.

Part 4: The Self-Validating System (NOE Analysis)

This is the core "performance" differentiator. The spatial arrangement of the methyl groups provides a binary (Yes/No) confirmation of the structure.

Mechanism of Distinction
  • In the Target (N1-Me): The N1-Methyl group is spatially proximal (peri-position) to the C7-Methyl group (or C7-H).

  • In the Alternative (N2-Me): The N2-Methyl group is spatially proximal to the C3-Proton.[1] It is distant from the C7 position.[1]

NOE Connectivity Diagram

NOE_Logic cluster_N1 Target: 1,7-Dimethyl (N1-Me) cluster_N2 Alternative: 2,7-Dimethyl (N2-Me) N1_Me N1-Methyl (~4.20 ppm) C7_Me C7-Methyl (~2.70 ppm) N1_Me->C7_Me STRONG NOE (Diagnostic) H3_N1 H-3 Proton (~8.30 ppm) N1_Me->H3_N1 Weak/No NOE N2_Me N2-Methyl (~4.10 ppm) H3_N2 H-3 Proton (~8.50 ppm) N2_Me->H3_N2 STRONG NOE (Diagnostic) C7_Me_N2 C7-Methyl N2_Me->C7_Me_N2 NO NOE (Too Distant)

Figure 2: Diagnostic NOE interactions. The red arrow indicates the definitive signal required to confirm identity.[1]

Interpretation Steps:
  • Run a 1D NOE difference or 2D NOESY experiment.

  • Irradiate/Select the N-Methyl peak at ~4.2 ppm.[1]

  • Observe Response:

    • If you see an enhancement of the C7-Methyl (2.7 ppm) , you have the Target (N1) .

    • If you see an enhancement of the H-3 Aromatic Singlet (8.3+ ppm) , you have the Alternative (N2) .

References

  • Lier, F. et al. (2023).[1] "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines." International Journal of Molecular Sciences. Link

  • Variya, H. H. et al. (2019).[1][2] "Synthesis and characterization of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide." Current Chemistry Letters. Link

  • Thermo Scientific Chemicals. "5-Bromo-1H-pyrazolo[3,4-b]pyridine Product Specifications." Fisher Scientific.[1] Link

  • Chemistry Steps. (2025). "Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy." Chemistry Steps. Link

Sources

Mass spectrometry fragmentation patterns of 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine

Abstract This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine, a critical intermediate in the synthesis of kinase inhibitors. It objectively compares the ionization behavior and dissociation pathways of this compound against its primary regioisomer, 5-Bromo-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine. The content is designed for analytical scientists and medicinal chemists requiring precise structural verification.

Introduction: The Structural Context

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in drug discovery, serving as the core for various Sildenafil analogs and JAK kinase inhibitors. The specific derivative 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine (hereafter referred to as Compound A ) presents unique analytical challenges due to the potential for N-methylation regioisomerism during synthesis.

Differentiating Compound A (N1-methyl) from its isomer Compound B (N2-methyl) is critical, as the position of the methyl group significantly alters biological potency. Mass spectrometry, specifically ESI-MS/MS, offers a rapid, sensitive method for this discrimination based on distinct fragmentation energetics.

Experimental Methodology

To ensure reproducibility, the following experimental setup is recommended for the characterization of these halogenated heterocycles.

Instrument Parameters (HRMS Q-TOF/Orbitrap)
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]

  • Spray Voltage: 3.5 kV.[1]

  • Capillary Temperature: 300°C.[1]

  • Sheath Gas: Nitrogen (40 arb units).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and stable fragments.

Sample Preparation Protocol
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulate matter.

Fragmentation Analysis

Primary Ionization & Isotope Pattern

The most immediate diagnostic feature of Compound A is the isotopic signature of the bromine atom.

  • Monoisotopic Mass: ~225.998 Da (based on

    
    ).
    
  • Observed Spectrum: A characteristic 1:1 doublet at m/z 226.0 (

    
    ) and m/z 228.0  (
    
    
    
    ).
  • Significance: This doublet confirms the presence of one bromine atom and serves as the precursor ion for all subsequent MS/MS experiments.

Mechanistic Pathways

Upon Collision-Induced Dissociation (CID), Compound A undergoes three primary fragmentation pathways:

  • Pathway A: Dehalogenation (Loss of Br/HBr)

    • Mechanism: Heterolytic cleavage of the C-Br bond. In ESI+, the loss of a neutral HBr molecule (80/82 Da) is favored over the loss of a bromine radical, yielding a cation at m/z 146 .

    • Abundance: Moderate intensity; requires higher collision energy (>30 eV).

  • Pathway B: Ring Cleavage (Loss of HCN)

    • Mechanism: The fused pyrazole ring is susceptible to opening, expelling a neutral HCN molecule (27 Da).

    • Fragment: m/z 199/201 (Precursor - 27).

    • Abundance: High intensity; often the base peak at lower energies.

  • Pathway C: Demethylation (Loss of CH₃)

    • Mechanism: Homolytic cleavage of the N-CH₃ bond.

    • Fragment: m/z 211/213 .

    • Specificity: This pathway is highly sensitive to the position of the methyl group (N1 vs N2).

Visualization of Fragmentation Pathways

The following diagram illustrates the dissociation logic for Compound A.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 226/228 Frag_HCN [M+H - HCN]+ Pyridine/Pyrazole Cleavage m/z 199/201 Parent->Frag_HCN - HCN (27 Da) Low CE Frag_Me [M+H - CH3•]+ Demethylation m/z 211/213 Parent->Frag_Me - CH3• (15 Da) Med CE Frag_HBr [M+H - HBr]+ Dehalogenation m/z 146 Parent->Frag_HBr - HBr (80/82 Da) High CE Frag_Sec Secondary Fragment [M+H - HBr - HCN]+ m/z 119 Frag_HCN->Frag_Sec - HBr Frag_HBr->Frag_Sec - HCN

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine.

Comparative Analysis: N1 vs. N2 Isomers

The core challenge in synthesizing this scaffold is the formation of the N2-methyl regioisomer (Compound B ). The table below outlines the key MS/MS differences that allow for definitive identification without NMR.

FeatureCompound A (N1-Methyl)Compound B (N2-Methyl)Mechanistic Insight
Retention Time (C18) Later ElutingEarlier ElutingN2-isomer is more polar due to exposed lone pair geometry.
[M-HCN]+ Intensity High ModerateN1-substitution stabilizes the pyrazole ring less than N2, facilitating ring opening.
[M-CH₃]+ Intensity LowHigh N2-Methyl bond is often weaker/more labile due to "ortho-like" steric repulsion with C3.
Diagnostic Ratio


Ratio of Ring Opening vs. Demethylation is the key differentiator.
Differentiation Workflow

The following decision tree provides a logic gate for identifying the correct isomer in a crude reaction mixture.

IsomerID Start Analyze MS/MS Spectrum (Precursor m/z 226) Check_HCN Check Intensity of [M-HCN]+ (m/z 199) Start->Check_HCN Check_Me Check Intensity of [M-CH3]+ (m/z 211) Start->Check_Me Decision Compare Ratios Check_HCN->Decision Check_Me->Decision Result_N1 Compound A (N1-Methyl) Target Product Decision->Result_N1 HCN Loss Dominant Result_N2 Compound B (N2-Methyl) Impurity Decision->Result_N2 Methyl Loss Dominant

Figure 2: Logic gate for differentiating N1 vs N2 isomers based on fragmentation abundance.

References

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Link

  • Frizzo, C. P., et al. (2018).[1] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[3] Link

  • Holzer, W., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Link

  • BenchChem Technical Support. (2025). Selective N-Methylation of Pyrazoles: Technical Guide. BenchChem. Link

Sources

Comprehensive Comparison: Pyrazolo[4,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine Scaffolds

[1][2]

Executive Summary

In the landscape of medicinal chemistry, fused heterocyclic systems are "privileged structures" capable of binding to multiple biological targets. Among these, the isomeric pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds represent a classic case of bioisosterism.[1][2][3] While they share the same molecular formula (

This guide objectively compares these two scaffolds, providing researchers with the rationale for "scaffold hopping" between them to optimize potency, selectivity, and metabolic stability in drug discovery programs.[3]

Chemical Structure & Electronic Landscape[4][5]

The fundamental difference lies in the orientation of the pyridine nitrogen relative to the pyrazole moiety.[2] This subtle structural change dramatically impacts the vector of hydrogen bond acceptors/donors, which is critical for binding in the ATP-binding pocket of kinases (the "hinge region").[2]

Structural Visualization

The following diagram illustrates the numbering and topological differences between the two isomers. Note the position of the pyridine nitrogen (N4 in [4,3-b] vs. N7 in [3,4-b]).[1][2][4]

Figure 1: Structural topology and functional implications of the two isomers.[1][2][5]

Physicochemical Comparison matrix[3][10]
FeaturePyrazolo[4,3-b]pyridinePyrazolo[3,4-b]pyridine
Fusion Pyrazole fused to Pyridine (

-side)
Pyrazole fused to Pyridine (

-side)
H-Bond Acceptor N4 (Para to bridgehead)N7 (Ortho to bridgehead)
Electronic Character Electron-deficient pyridine ring; N4 is less shielded.[1][2][5]N7 is often involved in intramolecular H-bonds if C6 is substituted.[1][2][3][5]
Key Biological Role c-Met Inhibitors (e.g., Glumetinib)CDK/GSK-3 Inhibitors , Anxiolytics
Synthetic Difficulty Moderate (Requires specific precursors like 3-nitropyridines)Low (High accessibility via 5-aminopyrazoles)

Synthetic Accessibility & Methodologies[3]

The choice of scaffold is often dictated by synthetic feasibility.[2][3] The pyrazolo[3,4-b]pyridine is generally considered more accessible due to the reactivity of 5-aminopyrazoles.[1][2][3][5]

Synthesis Workflows

Synthesiscluster_34Pyrazolo[3,4-b]pyridine Routecluster_43Pyrazolo[4,3-b]pyridine RouteStartRetrosynthetic AnalysisAminopyrazole5-AminopyrazoleStart->AminopyrazoleNitroPyridine2-Chloro-3-nitropyridineStart->NitroPyridineCyclization34Cyclization(Acid/Base Catalysis)Aminopyrazole->Cyclization34Dicarbonyl1,3-Dicarbonyl / Alkynyl AldehydeDicarbonyl->Cyclization34Product34Pyrazolo[3,4-b]pyridineCyclization34->Product34ReductionReduction & Cyclization(One-pot or Stepwise)NitroPyridine->ReductionHydrazineHydrazine / AmineHydrazine->ReductionProduct43Pyrazolo[4,3-b]pyridineReduction->Product43

Figure 2: Divergent synthetic pathways.[1][2][5] The [3,4-b] route typically builds the pyridine onto a pyrazole, while the [4,3-b] route often builds the pyrazole onto a pyridine.[1][4]

Experimental Protocols
Protocol A: Synthesis of Pyrazolo[3,4-b]pyridine Core

Primary Method: Cyclocondensation of 5-aminopyrazole.[1][2][3][4][5]

  • Reactants: Dissolve 5-amino-1-phenylpyrazole (1.0 eq) and 1,3-diketone (e.g., acetylacetone, 1.1 eq) in acetic acid or ethanol.

  • Reaction: Reflux for 2–4 hours. The reaction proceeds via Schiff base formation followed by cyclization.[2][3][5]

  • Workup: Cool the mixture. Pour into ice water. The solid product precipitates.[2][3][5]

  • Purification: Recrystallize from ethanol.

  • Validation: 1H NMR will show the pyridine ring protons (typically

    
     8.0–8.5 ppm).[2][3]
    
Protocol B: Synthesis of Pyrazolo[4,3-b]pyridine Core

Primary Method: From 2-chloro-3-nitropyridine.[1][2][3][4][5]

  • Nucleophilic Substitution: React 2-chloro-3-nitropyridine with a hydrazine derivative (e.g., phenylhydrazine) in ethanol with

    
     at 
    
    
    to RT.
  • Reduction/Cyclization: Treat the intermediate (2-hydrazino-3-nitropyridine) with a reducing agent (

    
     or 
    
    
    ) or heat in high-boiling solvent if using specific hydrazones.[1][2][3][5]
  • Alternative (Glumetinib Precursor): Use 2-fluoro-3-formylpyridine reacted with hydrazine followed by oxidation/cyclization steps.[1][2][3][5]

  • Validation: Confirm the N4-isomer by NOE (Nuclear Overhauser Effect) studies between the pyrazole proton and the pyridine proton.

Biological Application & Case Studies

Case Study: Kinase Selectivity (c-Met vs. CDK)

The position of the nitrogen atoms allows these scaffolds to discriminate between kinase families based on the "gatekeeper" and "hinge" residues.[1][2][3][5]

  • Pyrazolo[3,4-b]pyridine:

    • Target Class: Cyclin-Dependent Kinases (CDK2), GSK-3, PIM1.[1][2][3]

    • Mechanism: The N7 nitrogen often acts as a hydrogen bond acceptor for the hinge region backbone NH.[2][3]

    • Example: Tracazolate (anxiolytic, GABA modulator) and numerous CDK2 inhibitors in preclinical development [1].

  • Pyrazolo[4,3-b]pyridine:

    • Target Class: c-Met (Hepatocyte Growth Factor Receptor).[1][2][3][5]

    • Mechanism: The [4,3-b] geometry orients substituents to fit the unique hydrophobic pocket of c-Met, achieving high selectivity.[1][2][3]

    • Key Drug: Glumetinib (SCC244) .[2][3][6][7]

      • Performance: Glumetinib is a highly selective c-Met inhibitor (

        
         nM) with >2400-fold selectivity over 312 other kinases [2].[1][2][5][6][7]
        
      • Structural Insight: The sulfonyl group attached to the [4,3-b] core positions the molecule to interact with the DFG motif, stabilizing the "DFG-in" conformation.[1][2][3][4]

Scaffold Hopping Logic

Why switch from [3,4-b] to [4,3-b]?

  • IP Space: Moving the nitrogen allows navigation around crowded patent landscapes.[2][3][5]

  • Solubility: The [4,3-b] isomer often exhibits different

    
     and solubility profiles due to the exposed N4 nitrogen, which is less sterically hindered than the N7 in some substituted [3,4-b] systems.[2][3][4]
    
  • Metabolic Stability: The electron density on the pyridine ring differs.[2][3] In [3,4-b] systems, the C4 position is prone to nucleophilic attack or metabolic oxidation depending on substituents.[3]

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors. Source: Taylor & Francis Online.[2][3][5] URL:[Link][2]

  • Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models. Source: Molecular Cancer Therapeutics (AACR).[2][3] URL:[Link][2]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. Source: MDPI (Int. J. Mol.[2][3][5] Sci). URL:[Link][2]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI (Molecules).[2] URL:[Link][2]

LC-MS Analysis Protocols for Pyrazolopyridine Library Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors, the pyrazolopyridine scaffold (particularly 1H-pyrazolo[3,4-b]pyridine) is a privileged structure due to its bioisosteric relationship with ATP. However, validating a library of these compounds presents a unique analytical failure mode: regiooisomerism .

Standard High-Throughput (HT) QC protocols often fail to resolve N1- and N2-alkylated isomers, which form competitively during synthesis. These isomers are isobaric and often co-elute on standard C18 phases, leading to "false passes" in library QC.

This guide compares two validation protocols:

  • Protocol A (Standard HT-QC): Fast generic gradient on C18.

  • Protocol B (Targeted Scaffold Validation): High-resolution separation using Phenyl-Hexyl stationary phases.

Recommendation: While Protocol A is sufficient for rough purity estimates, Protocol B is mandatory for validating structure-activity relationships (SAR), as N1/N2 isomers often exhibit drastically different biological activities.

The Core Challenge: N-Alkylation Regioisomerism

The pyrazolopyridine core contains an annular tautomeric system. During nucleophilic substitution (e.g., alkylation), the electrophile can attack either the N1 or N2 position.

  • N1-Isomer: Typically thermodynamically favored and often the bioactive target.

  • N2-Isomer: Kinetic product, often inactive or possessing off-target toxicity.

Why Standard LC-MS Fails: On alkyl-bonded phases (C18/C8), the hydrophobicity differences between N1 and N2 isomers are negligible. Without specific


-

interactions to differentiate the electron density distributions of the isomers, they co-elute as a single peak. The mass spectrometer, detecting the same

(e.g.,

), confirms the "correct" mass, leading the chemist to believe the sample is pure when it is actually a mixture.

Comparative Protocols

Protocol A: Standard High-Throughput QC (The "Fast" Method)

Best for: Rough purity assessment of crude reaction mixtures.

  • System: UHPLC coupled to Single Quadrupole MS (ESI+).

  • Column: C18 (Sub-2

    
    m), 
    
    
    
    mm.[1]
  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% to 95% B in 1.5 minutes.

  • Pros: Extremely fast (<3 min cycle), robust, cheap.

  • Cons: Critical Failure: consistently co-elutes N1/N2 isomers (

    
    ).
    
Protocol B: Targeted Scaffold Validation (The "High-Fidelity" Method)

Best for: Final library validation, isomer resolution, and SAR data generation.

  • System: UHPLC coupled to Q-TOF or Orbitrap (High Res).

  • Column: Phenyl-Hexyl (Core-shell or fully porous),

    
     mm.
    
  • Mechanism: The phenyl ring in the stationary phase engages in

    
    -
    
    
    
    stacking with the pyrazolopyridine core. The electron density difference between N1- and N2-substituted rings causes a significant retention shift.
  • Mobile Phase: Water/Methanol + 10mM Ammonium Formate (pH 3.8). Note: Methanol enhances

    
    -
    
    
    
    selectivity compared to ACN.[2]
  • Pros: Resolves isomers (

    
    ), accurate mass confirmation.
    
  • Cons: Longer run time (6-8 mins), higher solvent cost.

Experimental Methodologies

Sample Preparation (Universal)
  • Solvent: DMSO (stock) diluted 1:100 into 50:50 Water:Methanol.

  • Concentration: Target 10

    
    M for analysis.
    
  • Critical Step: Centrifuge at 4000g for 10 mins to remove precipitated salts (e.g.,

    
     from synthesis) which suppress ionization.
    
Protocol B: Detailed Instrument Parameters
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equiv)

-interactions maximize isomer selectivity.[2]
Dimensions

mm, 1.8

m
Length required for Peak Capacity

.
Mobile Phase A Water + 10mM

+ 0.1% Formic Acid
Buffer stabilizes pH, ensuring consistent ionization state.
Mobile Phase B Methanol + 0.1% Formic AcidMeOH promotes

-

interactions better than ACN.
Flow Rate 0.4 mL/minOptimal Van Deemter velocity for 1.8

m particles.
Gradient 10% B (0-1 min), 10-90% B (1-6 min), Hold (6-7 min)Shallow gradient allows thermodynamic differentiation.
MS Mode ESI+ / High Res (R > 20,000)Distinguishes target from isobaric impurities (e.g., de-halo byproducts).

Data Presentation & Logic Flows

Comparative Performance Data

Simulated data based on average performance for 1H-pyrazolo[3,4-b]pyridine libraries.

MetricProtocol A (C18 Fast)Protocol B (Phenyl-Hexyl)Application Scientist Note
Isomer Resolution (

)
0.6 (Co-elution)3.2 (Baseline)

is required for accurate quantitation.
Peak Capacity (

)
~40~250Higher

is needed for complex crude mixtures.
False Positive Rate 18%< 1%Protocol A often misses 10-20% impurity levels of the wrong isomer.
MS Sensitivity HighModerateMethanol desolvation is slightly less efficient than ACN.
Validation Workflow Diagram

This diagram illustrates the decision logic for validating the library.

LibraryValidation Start Crude Synthesis (Pyrazolopyridine Library) Prep Sample Prep (Dilution in MeOH:H2O) Start->Prep Screen Screening: Protocol A (C18 Fast QC) Prep->Screen Decision1 Purity > 90%? Screen->Decision1 Fail Fail: Re-purify / Discard Decision1->Fail No Validation Validation: Protocol B (Phenyl-Hexyl High-Res) Decision1->Validation Yes (Provisional) IsomerCheck Single Peak Detected? Validation->IsomerCheck Pass Library Accepted (Submit for HTS) IsomerCheck->Pass Yes IsomerSplit Isomer Split Detected (N1 vs N2) IsomerCheck->IsomerSplit No (Doublet) NMR Definitive ID (2D-NOESY NMR) IsomerSplit->NMR Assign Regiochemistry

Caption: Figure 1. Hierarchical validation workflow. Protocol A acts as a gatekeeper, while Protocol B provides the definitive structural validation required to rule out regioisomers.

Isomer Separation Logic

Visualizing why the Phenyl-Hexyl phase succeeds where C18 fails.

IsomerLogic Molecule Pyrazolopyridine Isomers (N1 / N2) C18 C18 Column (Hydrophobic Interaction Only) Molecule->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Molecule->Phenyl ResultA Co-elution (Single Mass Peak) C18->ResultA Similar Hydrophobicity ResultB Separation (Delta RT > 0.5 min) Phenyl->ResultB Differential Pi-Stacking Mech Mechanism: N1/N2 have different electron densities Mech->Phenyl

Caption: Figure 2. Mechanistic basis for separation.[3][4] The Phenyl-Hexyl phase exploits electronic differences between isomers that C18 cannot discriminate.

References

  • Regioisomerism in Pyrazoles: Fustero, S., et al. "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry. [Link]

  • Column Selectivity (Phenyl-Hexyl vs C18): Agilent Technologies. "Selectivity differences between Phenyl-Hexyl and C18 phases." Agilent Application Notes. [Link]

  • Kinase Inhibitor Analysis: Couchman, L. "LC-MS in the analysis of kinase inhibitors."[1][5] Biomedical Chromatography. [Link]

  • Pyrazolopyridine Synthesis Challenges: Goker, H., et al. "Synthesis and biological evaluation of some new pyrazolo[3,4-b]pyridines." European Journal of Medicinal Chemistry. [Link]

  • Library Validation Best Practices: Yan, B. "Analytical methods in combinatorial chemistry." CRC Press. [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
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